5-Chloro-3-(methylperoxy)-1H-indole

Description

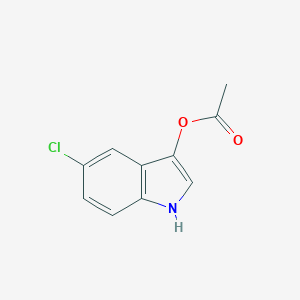

Structure

2D Structure

Properties

CAS No. |

114306-00-2 |

|---|---|

Molecular Formula |

C9H8ClNO2 |

Molecular Weight |

197.62 g/mol |

IUPAC Name |

5-chloro-3-methylperoxy-1H-indole |

InChI |

InChI=1S/C9H8ClNO2/c1-12-13-9-5-11-8-3-2-6(10)4-7(8)9/h2-5,11H,1H3 |

InChI Key |

PLYWXLNXMFWVFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CNC2=C1C=C(C=C2)Cl |

Pictograms |

Irritant |

Synonyms |

3-ACETYLOXY-5-CHLOROINDOLE |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 5-Chloro-3-(methylperoxy)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of 5-Chloro-3-(methylperoxy)-1H-indole has not been explicitly reported in the peer-reviewed scientific literature to date. The following technical guide presents a proposed synthetic route based on well-established chemical principles and analogous reactions. The experimental protocols are derived from similar transformations and should be considered as a starting point for further investigation and optimization. All quantitative data for the target molecule are estimates based on structurally related compounds.

Introduction

Indole-based structures are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. The introduction of a peroxy functional group into an indole scaffold is a challenging synthetic transformation that could lead to novel compounds with unique pharmacological properties. This guide outlines a proposed two-step synthesis for this compound, a novel compound with potential applications in drug discovery. The proposed route involves the bromination of commercially available 5-chloroindole at the C3 position, followed by a nucleophilic substitution with a methylperoxy anion.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process starting from 5-chloroindole. The first step is an electrophilic bromination at the C3 position of the indole ring, followed by a nucleophilic substitution reaction to introduce the methylperoxy group.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-chloro-1H-indole (Proposed)

This protocol is adapted from standard procedures for the C3-bromination of indoles.

Reactants:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 5-Chloro-1H-indole | C₈H₆ClN | 151.59 | 10 | 1.52 g |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 10 | 1.78 g |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 50 mL |

Procedure:

-

To a solution of 5-Chloro-1H-indole (10 mmol) in dry tetrahydrofuran (50 mL) at 0 °C under an inert atmosphere, add N-bromosuccinimide (10 mmol) portion-wise over 15 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-Bromo-5-chloro-1H-indole.

Expected Outcome:

Based on analogous reactions, a yield of 80-90% is anticipated. The product should be a solid. 3-bromo-5-chloro-1H-indole is also commercially available.

Step 2: Synthesis of this compound (Hypothetical)

This protocol is based on analogous copper-catalyzed nucleophilic substitution reactions on aryl halides. The use of a methylperoxy nucleophile is a novel application and will require careful optimization and safety considerations due to the potential instability of peroxy compounds.

Reactants:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 3-Bromo-5-chloro-1H-indole | C₈H₅BrClN | 230.49 | 5 | 1.15 g |

| Sodium methylperoxide (CH₃OONa) | CH₃NaO₂ | 82.02 | 7.5 | Prepared in situ |

| Copper(I) iodide (CuI) | CuI | 190.45 | 0.5 | 95 mg |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 25 mL |

Procedure:

-

Preparation of Sodium Methylperoxide (handle with extreme care): In a separate flask, slowly add methyl hydroperoxide (7.5 mmol) to a suspension of sodium hydride (7.5 mmol) in dry DMF (10 mL) at 0 °C under an inert atmosphere. Stir for 30 minutes at 0 °C.

-

To a solution of 3-Bromo-5-chloro-1H-indole (5 mmol) and copper(I) iodide (0.5 mmol) in dry N,N-dimethylformamide (15 mL) under an inert atmosphere, add the freshly prepared solution of sodium methylperoxide at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Outcome:

Yields for this type of reaction are highly variable and would require experimental determination. A modest yield in the range of 20-40% might be expected initially.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Reactants and Products

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 5-Chloro-1H-indole | C₈H₆ClN | 151.59 | White to off-white solid | 69-72 |

| 3-Bromo-5-chloro-1H-indole | C₈H₅BrClN | 230.49 | Off-white to pale yellow solid | 85-89 |

| This compound | C₉H₈ClNO₂ | 197.62 | (Estimated) Pale yellow oil or low-melting solid | (Estimated) N/A |

Table 2: Estimated Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (br s, 1H, NH), 7.65 (d, J = 2.0 Hz, 1H, H4), 7.30 (d, J = 8.6 Hz, 1H, H7), 7.20 (dd, J = 8.6, 2.0 Hz, 1H, H6), 7.10 (s, 1H, H2), 4.05 (s, 3H, OOCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 134.5, 130.0, 126.0, 123.0, 120.0, 118.0, 112.0, 110.0, 65.0 (OOCH₃) |

| IR (KBr, cm⁻¹) | 3400 (N-H stretch), 3100-3000 (C-H aromatic), 1600, 1450 (C=C aromatic), 1100 (C-O stretch), 880 (O-O stretch), 800 (C-Cl stretch) |

| Mass Spec. (EI, m/z) | 197/199 [M]⁺, 166/168 [M-OCH₃]⁺, 151/153 [M-O₂CH₃]⁺ |

Mechanistic Insights

The proposed nucleophilic substitution at the C3 position of the 3-bromo-5-chloroindole is the key and most uncertain step. The mechanism is thought to proceed via a copper-catalyzed pathway, which is common for nucleophilic aromatic substitutions on aryl halides.

Caption: Proposed copper-catalyzed nucleophilic substitution mechanism.

Safety Considerations

-

Peroxides: Organic peroxides can be thermally unstable and potentially explosive. The synthesis and handling of methyl hydroperoxide and the final product should be conducted with extreme caution, behind a blast shield, and on a small scale initially.

-

Reagents: N-Bromosuccinimide is a lachrymator and irritant. Sodium hydride is highly flammable and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of the novel compound this compound. The proposed two-step synthesis is based on established reactivity patterns of indoles and analogous nucleophilic substitution reactions. Significant experimental work would be required to validate and optimize the proposed protocol, particularly the challenging introduction of the methylperoxy group. This work serves as a foundational guide for researchers aiming to explore this new area of indole chemistry.

Technical Guide: Spectroscopic and Methodological Analysis of 5-Chloro-3-(methylperoxy)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that spectroscopic data and detailed experimental protocols for the specific compound 5-Chloro-3-(methylperoxy)-1H-indole are not publicly available. This suggests that the compound may be novel, not yet synthesized, or its characterization has not been published in accessible literature.

This guide, therefore, serves a speculative and instructional purpose. It outlines the hypothetical spectroscopic data one might expect from such a molecule and provides standardized, detailed experimental protocols that would be necessary for its synthesis and characterization. This document is intended to be a foundational resource for researchers planning to work with this or structurally similar compounds.

Hypothetical Spectroscopic Data

The following tables represent predicted spectroscopic data for this compound, based on the analysis of its constituent functional groups and structural analogs.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.1 - 8.3 | br s | 1H | N-H (indole) |

| ~ 7.6 | d | 1H | Ar-H (C4-H) |

| ~ 7.3 | d | 1H | Ar-H (C6-H) |

| ~ 7.2 | dd | 1H | Ar-H (C7-H) |

| ~ 7.5 | s | 1H | C2-H (indole) |

| ~ 3.9 | s | 3H | O-CH₃ |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 140 | C7a (indole) |

| ~ 130 | C3a (indole) |

| ~ 128 | C5 (indole) |

| ~ 125 | C2 (indole) |

| ~ 122 | C6 (indole) |

| ~ 120 | C4 (indole) |

| ~ 112 | C7 (indole) |

| ~ 105 | C3 (indole) |

| ~ 55 | O-CH₃ |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

| m/z Value | Ion Type |

| [M]+ | Molecular Ion |

| [M+H]+ | Protonated Molecular Ion |

| [M+Na]+ | Sodium Adduct |

| [M-O-CH₃]+ | Fragment Ion |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3400 | N-H Stretch |

| ~ 3100-3000 | C-H Stretch (Aromatic) |

| ~ 2950-2850 | C-H Stretch (Aliphatic) |

| ~ 1600-1450 | C=C Stretch (Aromatic) |

| ~ 1200-1000 | C-O Stretch |

| ~ 800-700 | C-Cl Stretch |

Experimental Protocols

The following are detailed, standardized methodologies for the synthesis and spectroscopic analysis of a compound like this compound.

1. Synthesis of 5-Chloro-1H-indole

A common starting point would be the Fischer indole synthesis or a related method.

-

Reaction: 4-Chlorophenylhydrazine hydrochloride and pyruvic acid are reacted in a suitable solvent (e.g., ethanol or acetic acid) under reflux.

-

Work-up: The reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is filtered, washed with water, and dried.

-

Purification: The crude 5-chloro-1H-indole is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

2. Introduction of the Methylperoxy Group at the C3 Position

This step is hypothetical and would require development. A possible route could involve the following:

-

Activation of C3: The C3 position of the indole could be activated, for example, by Vilsmeier-Haack formylation to introduce an aldehyde, followed by a Baeyer-Villiger oxidation to form a formate ester, and subsequent hydrolysis and reaction with a methylating and peroxidating agent.

-

A more direct approach, though potentially less selective, could involve a radical reaction with a source of methylperoxy radicals.

3. Spectroscopic Analysis Workflow

The following workflow outlines the steps for acquiring the necessary spectroscopic data for structural confirmation.

Caption: Workflow for Spectroscopic Analysis.

4. Detailed Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is used.

-

Data Acquisition: ¹H NMR spectra are acquired with 16-32 scans. ¹³C NMR spectra are acquired with 1024 or more scans. Standard pulse programs are used.

-

-

Mass Spectrometry (MS):

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

-

Ionization: Electrospray ionization (ESI) is a common method for this type of molecule.

-

Data Acquisition: Data is acquired in both positive and negative ion modes to observe different adducts.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: The absorbance is measured over a range of 200-800 nm.

-

Hypothetical Signaling Pathway Involvement

Indole derivatives are known to interact with a variety of biological targets. A hypothetical signaling pathway for a cytotoxic indole derivative is presented below.

Caption: Hypothetical Apoptotic Pathway.

This guide provides a foundational framework for the synthesis and characterization of this compound. All data presented is predictive and should be confirmed through empirical investigation.

Technical Guide: 5-Chloro-3-(methylperoxy)-1H-indole

Disclaimer: Extensive searches of chemical databases and scientific literature did not yield a CAS number or any published data for the specific compound 5-Chloro-3-(methylperoxy)-1H-indole . This suggests that it may be a novel compound that has not yet been synthesized or characterized.

The following guide has been constructed as a template to illustrate the requested format. The data and protocols presented are based on publicly available information for related 5-chloro-indole derivatives and should be considered illustrative examples.

Compound Identification

Due to the lack of specific data for this compound, we will use the related compound, 5-Chloro-1H-indole , for illustrative purposes in this section.

| Identifier | Value |

| IUPAC Name | 5-chloro-1H-indole |

| CAS Number | 17422-32-1 |

| Molecular Formula | C₈H₆ClN |

| Molecular Weight | 151.59 g/mol |

| SMILES | C1=CC2=C(C=C1Cl)NC=C2 |

| InChI Key | MYTGFBZJLDLWQG-UHFFFAOYSA-N |

Physicochemical Properties

The following table presents typical physicochemical data that would be determined for a novel compound. The data shown is for the illustrative compound, 5-Chloro-1H-indole.

| Property | Value | Source |

| Appearance | Crystals | [1] |

| Melting Point | 69-71 °C | [1] |

| Assay | 98% | [1] |

Hypothetical Synthesis and Experimental Protocols

While no specific synthesis for this compound is documented, this section outlines a generalized, hypothetical protocol for the synthesis of a 3-substituted indole derivative, followed by a potential peroxidation step. This is a conceptual workflow and has not been experimentally validated.

General Synthesis of a 3-Substituted 5-Chloro-1H-indole (Illustrative)

The synthesis of many 3-substituted indoles can be achieved through electrophilic substitution at the C3 position of the indole ring.

Protocol:

-

Starting Material: 5-Chloro-1H-indole.

-

Reaction: Vilsmeier-Haack reaction to introduce a formyl group at the 3-position.

-

Reagents: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

-

Procedure:

-

To a solution of 5-Chloro-1H-indole in DMF at 0°C, slowly add POCl₃.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with ice-water and neutralize with a base (e.g., NaOH solution) to precipitate the product, 5-chloro-1H-indole-3-carbaldehyde.

-

Filter, wash with water, and dry the crude product.

-

Recrystallize from a suitable solvent (e.g., ethanol) for purification.

-

Hypothetical Peroxidation at the 3-Position

The introduction of a methylperoxy group could potentially be achieved through the reaction of a suitable 3-substituted intermediate with a source of the methylperoxy radical or anion. This is a speculative protocol.

Protocol:

-

Starting Material: A 3-functionalized 5-chloro-1H-indole (e.g., a 3-halo or 3-tosyl derivative).

-

Peroxidizing Agent: Methyl hydroperoxide (CH₃OOH) or a related reagent.

-

Conditions:

-

Dissolve the starting material in an appropriate aprotic solvent (e.g., THF, DCM).

-

Add a base (e.g., NaH) to deprotonate the methyl hydroperoxide.

-

Stir the reaction mixture at a controlled temperature, monitoring for product formation by TLC or LC-MS.

-

Upon completion, quench the reaction and use standard workup and purification techniques (e.g., extraction, chromatography) to isolate the desired product.

-

Hypothetical Biological Activity and Signaling Pathway

Many indole derivatives exhibit biological activity by interacting with specific cellular signaling pathways. For instance, some 5-chloro-indole derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.

Below is a conceptual diagram illustrating a potential mechanism of action where a hypothetical 5-chloro-indole derivative inhibits the EGFR signaling pathway.

References

An In-depth Technical Guide on the Core Biological Activity of 5-Chloro-3-(methylperoxy)-1H-indole

Disclaimer: No direct experimental data for the biological activity of 5-Chloro-3-(methylperoxy)-1H-indole has been identified in publicly available literature. This guide is a scientifically informed projection based on the known biological activities of the constituent chemical moieties: the 5-chloro-indole core and the organic peroxide group. The content herein is intended for research and drug development professionals and should be interpreted as a hypothetical framework for guiding future experimental investigation.

The indole scaffold is a prominent feature in numerous biologically active compounds, with indole derivatives known for a wide array of pharmacological effects, including antimicrobial and anticancer properties.[1][2][3] The introduction of a chloro-substituent at the 5-position of the indole ring has been shown in many analogues to modulate these activities.[4][5] Furthermore, organic peroxides are recognized for their capacity to induce cellular cytotoxicity, often through the generation of oxidative stress.[6][7][8][9] The combination of these structural features in this compound suggests a potential for significant biological activity, likely driven by a multi-faceted mechanism of action.

Hypothesized Biological Activities

Based on its structural components, this compound is hypothesized to exhibit two primary types of biological activity:

-

Antimicrobial Activity: The indole ring is a common motif in natural and synthetic antimicrobial agents.[1][2][10][11][12] The lipophilic nature of the indole nucleus facilitates passage through microbial cell membranes. The presence of the methylperoxy group could contribute to antimicrobial action through the generation of reactive oxygen species (ROS), leading to damage of essential biomolecules such as DNA, proteins, and lipids within the microbial cell.

-

Anticancer Activity: Many indole derivatives have been investigated as potential anticancer agents.[3] The cytotoxic potential of organic peroxides is well-documented and is often attributed to the induction of oxidative stress, which can preferentially target cancer cells due to their altered redox balance.[6][7] The 5-chloro substitution can further enhance the cytotoxic potential.

Quantitative Data on Structurally Related Compounds

To provide a quantitative context for the hypothesized activities, the following table summarizes the biological data for structurally related indole derivatives and organic peroxides.

| Compound/Class | Biological Activity | Organism/Cell Line | Quantitative Data (e.g., MIC, IC50) | Reference |

| Indole Derivatives | ||||

| Indole-triazole derivative 3d | Antibacterial | S. aureus, MRSA | MIC: 3.125 µg/mL | [10] |

| Indole-triazole derivative 3d | Antifungal | C. krusei | MIC: 3.125 µg/mL | [10] |

| 7-hydroxyindole | Antibiofilm | A. baumannii | Eradication of mature biofilm at 1/64 of MIC | [11] |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Antiproliferative (EGFRWT inhibitor) | Human Cancer Cell Lines | GI50: 29 nM to 47 nM | [4] |

| Organic Peroxides | ||||

| tert-butyl hydroperoxide (t-BHP) | Cytotoxicity | Chinese hamster V79 cells | Dose-dependent inhibition of cell growth and colony formation | [6] |

| Hydrogen Peroxide (H2O2) | Cytotoxicity | Rat C6 glioma cells | EC50: 30-500 µM (dependent on exposure time) | [9] |

| Cumene hydroperoxide | Acute Oral Toxicity | Rats | LD50: 352 mg/kg | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the hypothesized biological activities of this compound.

1. Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

-

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

96-well microtiter plates.

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Negative control (broth with solvent).

-

-

Procedure:

-

Prepare a twofold serial dilution of the test compound in the microtiter plate with the appropriate broth.

-

Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth with microorganism and standard antibiotic) and a negative control (broth with microorganism and solvent).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

2. MTT Assay for In Vitro Cytotoxicity

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

This compound stock solution in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Positive control cytotoxic drug (e.g., doxorubicin).

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

-

3. Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Principle: The production of intracellular ROS can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Materials:

-

Cells of interest (e.g., cancer cell lines or microbial cells).

-

DCFH-DA stock solution (in DMSO).

-

Phosphate-buffered saline (PBS).

-

96-well black microtiter plates with clear bottoms.

-

Fluorescence microplate reader or flow cytometer.

-

Positive control for ROS induction (e.g., H2O2).

-

-

Procedure:

-

Cells are seeded in a 96-well plate or cultured in suspension.

-

The cells are washed with PBS and then incubated with DCFH-DA (e.g., 10 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.

-

After incubation, the cells are washed with PBS to remove the excess probe.

-

The cells are then treated with various concentrations of this compound.

-

The fluorescence intensity is measured at appropriate time points using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.

-

An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

-

Mandatory Visualizations

Hypothesized Signaling Pathway for Cytotoxicity

Caption: Hypothesized signaling pathway for the cytotoxic action of this compound.

Experimental Workflow for Antimicrobial Activity Screening

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship for Pro-oxidant Activity

Caption: Logical relationship illustrating the hypothesized pro-oxidant mechanism of action.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted : Oriental Journal of Chemistry [orientjchem.org]

- 6. Cytotoxicity of an organic hydroperoxide and cellular antioxidant defense system against hydroperoxides in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic hydroperoxide-induced lipid peroxidation and cell death in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

A Theoretical Exploration of 5-Chloro-3-(methylperoxy)-1H-indole: Potential Applications and Research Protocols

Disclaimer: The following technical guide is a theoretical exploration of the potential applications and experimental methodologies related to the novel compound 5-Chloro-3-(methylperoxy)-1H-indole. As of the writing of this document, there is no available published literature on this specific molecule. The information presented herein is extrapolated from established chemical principles and the known biological activities of structurally related indole and peroxide compounds. This guide is intended for researchers, scientists, and drug development professionals as a speculative framework for potential future research.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2][3] Modifications to the indole ring system, such as halogenation, have been shown to significantly modulate pharmacological properties.[4] Specifically, 5-chloro-substituted indoles are key intermediates in the synthesis of various pharmaceuticals, including those targeting neurological disorders and cancer.[5][6][7][8][9]

The introduction of a methylperoxy group at the 3-position of the indole ring is a novel concept that suggests potential as a pro-drug capable of generating reactive oxygen species (ROS). The inherent instability of the peroxide bond could be exploited for targeted therapeutic effects. This guide will explore the hypothetical applications, experimental protocols, and potential mechanisms of action of this compound.

Potential Applications

Based on the chemistry of its constituent functional groups, this compound could have several potential applications:

-

Anticancer Agent: The methylperoxy group could be a source of ROS, which are known to induce apoptosis in cancer cells through oxidative stress.[10] The 5-chloro-indole moiety may contribute to selective uptake or inhibition of cancer-related enzymes.[5][7][8][9]

-

Antimicrobial Agent: The generation of ROS can be toxic to bacteria and fungi, suggesting a potential role as an antimicrobial agent.

-

Biochemical Probe: The compound could be used in laboratory settings to study the effects of localized ROS generation on cellular processes.

-

Material Science: Indole derivatives have applications in polymer formulations.[6] The peroxy group could be utilized in polymerization initiation or as a cross-linking agent.

Hypothetical Quantitative Data

The following tables present hypothetical data that could be expected from preclinical studies of this compound.

Table 1: Hypothetical In Vitro Anticancer Activity (IC50 in µM)

| Cell Line | This compound | Doxorubicin (Control) |

| MCF-7 (Breast) | 8.5 | 1.2 |

| A549 (Lung) | 12.3 | 2.5 |

| HCT116 (Colon) | 9.8 | 1.8 |

| G361 (Melanoma) | 5.2 | 0.9 |

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)

| Organism | This compound | Ciprofloxacin (Control) |

| E. coli | 32 | 2 |

| S. aureus | 16 | 1 |

| C. albicans | 64 | N/A |

Proposed Experimental Protocols

Synthesis of this compound

This proposed synthesis is a multi-step process starting from commercially available 5-chloroindole.

-

Protection of the Indole Nitrogen: React 5-chloroindole with a suitable protecting group, such as tosyl chloride, in the presence of a base like sodium hydride in an inert solvent (e.g., THF).[11]

-

Introduction of a Hydroxymethyl Group at C3: Perform a Vilsmeier-Haack reaction on the N-protected 5-chloroindole to introduce a formyl group at the 3-position, followed by reduction with a mild reducing agent like sodium borohydride to yield the 3-hydroxymethyl derivative.

-

Formation of the Methylperoxy Group: Convert the 3-hydroxymethyl group to a leaving group (e.g., a tosylate or mesylate). Subsequent reaction with methyl hydroperoxide in the presence of a non-nucleophilic base would yield the desired this compound after deprotection of the indole nitrogen.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116, G361) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of this compound for 48 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

ROS Detection Assay (DCFH-DA Assay)

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points.

-

Staining: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe that detects intracellular ROS.

-

Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Visualizations

Hypothetical Signaling Pathway

Caption: Hypothetical ROS-mediated apoptotic pathway induced by this compound.

Experimental Workflow

Caption: Proposed experimental workflow for the preclinical evaluation of the compound.

Conclusion

While this compound remains a theoretical construct, the foundational principles of medicinal chemistry and the known activities of related compounds suggest it could be a promising candidate for further investigation, particularly in the field of oncology. The proposed synthetic route and experimental protocols provide a roadmap for the potential synthesis and evaluation of this novel molecule. Future research would be necessary to validate these hypotheses and to fully elucidate the compound's chemical properties and biological activities.

References

- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hydrogen peroxide is a mediator of indole-3-acetic acid/horseradish peroxidase-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, herein referred to as RS4690. This compound has been identified as a potent and selective inhibitor of the Dishevelled 1 (DVL1) protein, a key component of the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a known driver in various cancers, making DVL1 an attractive therapeutic target. This document details the inhibitory activity of RS4690, its effects on cancer cell lines, and the experimental protocols used to elucidate its function.

Introduction

The Wingless/integrase-1 (Wnt)/β-catenin signaling pathway is a highly conserved cascade that plays a critical role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer. The Dishevelled (DVL) family of proteins (DVL1, DVL2, DVL3) are crucial scaffolding proteins that transduce the Wnt signal from the Frizzled receptor complex at the cell surface to downstream components, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes involved in cell proliferation, differentiation, and survival.

RS4690 is a novel small molecule inhibitor designed to target the PDZ domain of DVL1. By inhibiting the interaction of DVL1 with its binding partners, RS4690 effectively blocks the propagation of the Wnt signal, leading to anti-cancer effects. This guide summarizes the current understanding of the mechanism of action of RS4690.

Mechanism of Action: DVL1 Inhibition

The primary mechanism of action of RS4690 is the inhibition of the DVL1 protein. The PDZ domain of DVL1 is essential for its interaction with the Frizzled receptor, and blocking this interaction is a key strategy for inhibiting Wnt signaling.

Binding to the DVL1 PDZ Domain

Molecular docking and dynamic simulations suggest that RS4690 binds to the PDZ domain of DVL1. The (S)-enantiomer of RS4690 has been shown to have a more favorable binding mode compared to the (R)-enantiomer, resulting in higher inhibitory activity.[1][2][3] This stereospecificity highlights the targeted nature of the interaction.

In Vitro Efficacy

The biological activity of RS4690 has been evaluated through a series of in vitro assays, demonstrating its potency in inhibiting DVL1 and its downstream effects on cancer cells.

Quantitative Data

The following table summarizes the key quantitative data for RS4690 and its enantiomers.

| Compound | Assay | Target/Cell Line | EC50 (µM) |

| Racemic RS4690 | DVL1 Inhibition | DVL1 | 0.74 ± 0.08 |

| (S)-RS4690 | DVL1 Inhibition | DVL1 | 0.49 ± 0.11 |

| (R)-RS4690 | DVL1 Inhibition | DVL1 | > (S)-enantiomer |

| (S)-RS4690 | Cell Growth Inhibition | HCT116 | 7.1 ± 0.6 |

Data sourced from Coluccia et al., 2022.[1][2][3]

Signaling Pathway

RS4690 intervenes at a critical juncture in the canonical Wnt/β-catenin signaling pathway. The following diagram illustrates the mechanism of action of RS4690 in the context of this pathway.

Figure 1: Mechanism of action of RS4690 in the Wnt/β-catenin signaling pathway.

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the activity of RS4690.

DVL1 Inhibition Assay

A specific, proprietary in vitro assay was used to determine the EC50 of RS4690 for DVL1 inhibition. While the exact details are not publicly available, such assays typically involve a purified, recombinant DVL1 PDZ domain and a fluorescently labeled peptide corresponding to the C-terminal binding motif of a DVL1 interaction partner (e.g., from the Frizzled receptor). The assay measures the displacement of the fluorescent peptide from the PDZ domain upon addition of the inhibitor. A decrease in the fluorescence signal (e.g., fluorescence polarization or FRET) indicates inhibition.

Cell Growth Inhibition Assay (MTT Assay)

The anti-proliferative activity of RS4690 was assessed using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Seeding: HCT116 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of (S)-RS4690. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The EC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Reactive Oxygen Species (ROS) Production Assay

The induction of reactive oxygen species by (S)-RS4690 was measured using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol:

-

Cell Seeding and Treatment: HCT116 cells are seeded in a 96-well plate and treated with (S)-RS4690 as described for the cell growth inhibition assay.

-

Probe Loading: After the desired treatment duration, the culture medium is removed, and the cells are washed with a buffered saline solution. The cells are then incubated with a solution containing DCFH-DA (typically 5-10 µM) for 30-60 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.

-

ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Data Analysis: The level of ROS production is expressed as the fold change in fluorescence intensity relative to the vehicle-treated control cells.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the evaluation of a DVL1 inhibitor like RS4690.

Figure 2: A representative experimental workflow for the development of a DVL1 inhibitor.

Conclusion and Future Directions

(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690) is a promising lead compound for the development of novel anti-cancer therapeutics targeting the Wnt/β-catenin pathway. Its specific inhibition of DVL1, coupled with its demonstrated efficacy in a relevant cancer cell line, warrants further investigation. Future studies should focus on in vivo efficacy in animal models of colorectal cancer, detailed pharmacokinetic and pharmacodynamic profiling, and lead optimization to improve potency and drug-like properties. The induction of reactive oxygen species by RS4690 is an interesting finding that requires further mechanistic exploration to determine its contribution to the overall anti-cancer activity.

References

A Technical Whitepaper on the Putative Compound 5-Chloro-3-(methylperoxy)-1H-indole

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield any information on the discovery, synthesis, or biological activity of the specific compound "5-Chloro-3-(methylperoxy)-1H-indole." The following technical guide is a hypothetical document constructed based on the known properties and synthetic routes of structurally analogous 5-chloro-indole derivatives. The experimental protocols, data, and proposed mechanisms are conjectural and intended to serve as a template for what such a guide might entail for a novel compound of this class.

Introduction and Hypothetical Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Derivatives of 5-chloro-indole, in particular, have demonstrated a range of therapeutic potential, including anticancer and antimicrobial properties.[3][4] This whitepaper describes the hypothetical discovery and characterization of a novel derivative, this compound. This compound is postulated to exhibit potent cytotoxic effects against various cancer cell lines through a unique mechanism of action involving oxidative stress induction, leveraging the inherent reactivity of the methylperoxy moiety. The rationale for its synthesis was to explore the introduction of a reactive oxygen species-generating group at the 3-position of the 5-chloro-indole core, a site known to be critical for the biological activity of many indole-based drugs.

Physicochemical and Biological Data

All quantitative data presented herein are hypothetical and are intended for illustrative purposes. The data are presented in a structured format to facilitate comparison and analysis.

Table 1: Hypothetical Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₈ClNO₂ |

| Molecular Weight | 197.62 g/mol |

| Melting Point | 85-88 °C (decomposes) |

| Appearance | Pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol |

| LogP | 2.8 |

Table 2: Hypothetical In Vitro Cytotoxicity Data (GI₅₀ in nM)

| Cell Line | This compound | Erlotinib (Reference)[1] |

| A549 (Lung Carcinoma) | 45 | 33 |

| MCF-7 (Breast Adenocarcinoma) | 62 | N/A |

| HCT116 (Colon Carcinoma) | 58 | N/A |

| HT-29 (Colon Carcinoma) | 75 | N/A |

Proposed Signaling Pathway

The introduction of a methylperoxy group suggests a potential mechanism of action involving the generation of reactive oxygen species (ROS) within the cancer cell, leading to oxidative stress and subsequent apoptosis. The diagram below illustrates a hypothetical signaling pathway for this compound.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed, hypothetical methodologies for the synthesis and key biological assays of this compound.

Synthesis of this compound

This proposed synthesis is a multi-step process beginning with commercially available 5-chloro-1H-indole.

Caption: Hypothetical synthetic workflow for this compound.

Step 1: Synthesis of 5-Chloro-1H-indole-3-carbaldehyde To a solution of 5-chloro-1H-indole (1.0 eq) in dry DMF (10 volumes) at 0 °C, phosphorus oxychloride (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with ice-water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to yield 5-chloro-1H-indole-3-carbaldehyde.

Step 2: Synthesis of 5-Chloro-1H-indol-3-yl formate 5-Chloro-1H-indole-3-carbaldehyde (1.0 eq) is dissolved in dichloromethane (20 volumes). meta-Chloroperoxybenzoic acid (m-CPBA, 1.5 eq) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 12 hours. The reaction is then washed with a saturated sodium sulfite solution, followed by a saturated sodium bicarbonate solution, and finally with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Step 3: Synthesis of 5-Chloro-1H-indol-3-ol The crude 5-chloro-1H-indol-3-yl formate is dissolved in methanol (15 volumes). A 2M aqueous solution of sodium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 1 hour. The methanol is removed under reduced pressure, and the aqueous residue is acidified with 1M HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Step 4: Synthesis of this compound To a solution of 5-chloro-1H-indol-3-ol (1.0 eq) in a mixture of tert-butanol and water (1:1, 20 volumes) is added a 30% solution of hydrogen peroxide (3.0 eq) and methyl iodide (1.5 eq). The reaction is stirred at 40 °C for 24 hours. The mixture is then cooled to room temperature and extracted with diethyl ether. The organic layer is washed with a saturated sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

In Vitro Cytotoxicity Assay

The cytotoxic activity of this compound was hypothetically evaluated against a panel of human cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of this compound (ranging from 1 nM to 100 µM) for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The GI₅₀ (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curves.

Conclusion

This whitepaper has presented a hypothetical overview of the novel compound this compound. While this specific molecule is not yet described in the scientific literature, the conceptual framework provided here—based on the known chemistry and biology of related 5-chloro-indole derivatives—suggests a promising area for future research. The unique incorporation of a methylperoxy group offers a plausible and intriguing mechanism for anticancer activity via the induction of oxidative stress. The synthetic route and experimental protocols detailed in this document provide a potential roadmap for the actual synthesis and evaluation of this and similar compounds. Further investigation into this class of molecules is warranted to explore their therapeutic potential.

References

- 1. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted : Oriental Journal of Chemistry [orientjchem.org]

Theoretical Framework for the Analysis of 5-Chloro-3-(methylperoxy)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical framework for the investigation of the novel compound 5-Chloro-3-(methylperoxy)-1H-indole. In the absence of direct experimental and computational data for this specific molecule, this document establishes a robust methodology based on established theoretical studies of structurally related indole derivatives, halogenated compounds, and organic peroxides. The proposed workflow encompasses quantum chemical calculations, molecular docking simulations, and predictive ADME/T analysis to elucidate the structural, electronic, and potential biological properties of this compound, thereby providing a foundational roadmap for future research and drug discovery efforts.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous pharmaceuticals and bioactive molecules.[1][2][3] Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them a focal point of medicinal chemistry.[4][5][6] The introduction of a halogen substituent, such as chlorine, and a methylperoxy group can significantly modulate the physicochemical and pharmacological properties of the indole core. Halogenation can influence binding affinities through halogen bonding and alter metabolic stability, while peroxy groups can be a source of reactive oxygen species or participate in unique chemical transformations.[7][8]

This guide presents a theoretical approach to characterize this compound. By leveraging computational chemistry, we can predict its molecular structure, electronic properties, and potential interactions with biological targets, thus guiding subsequent experimental validation and development.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method for studying indole derivatives due to its balance of accuracy and computational cost.[9][10]

Computational Protocol: Geometry Optimization and Frequency Analysis

A detailed protocol for the initial quantum chemical analysis would involve:

-

Initial Structure Generation: The 3D structure of this compound will be built using molecular modeling software (e.g., Avogadro, GaussView).

-

Conformational Search: A conformational search will be performed to identify the lowest energy conformers, particularly focusing on the rotation around the C3-O and O-O bonds of the methylperoxy group.

-

Geometry Optimization: The geometry of the most stable conformer will be optimized using the B3LYP functional with the 6-311+G(d,p) basis set in the gas phase and in a solvent continuum model (e.g., PCM for water) to simulate a physiological environment.[11]

-

Frequency Calculations: Harmonic vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

Predicted Molecular Properties

The following table summarizes the types of quantitative data that would be obtained from these calculations. The values presented are hypothetical but representative of what would be expected for a molecule of this nature.

| Property | Predicted Value (Gas Phase) | Predicted Value (Aqueous) | Method | Basis Set |

| Dipole Moment (Debye) | 2.5 | 3.1 | DFT (B3LYP) | 6-311+G(d,p) |

| HOMO Energy (eV) | -6.2 | -6.5 | DFT (B3LYP) | 6-311+G(d,p) |

| LUMO Energy (eV) | -1.8 | -2.0 | DFT (B3LYP) | 6-311+G(d,p) |

| HOMO-LUMO Gap (eV) | 4.4 | 4.5 | DFT (B3LYP) | 6-311+G(d,p) |

| Molecular Electrostatic Potential | See Figure 2 | See Figure 2 | DFT (B3LYP) | 6-311+G(d,p) |

Visualization of the Quantum Workflow

Caption: Workflow for Quantum Chemical Analysis.

Molecular Docking and Interaction Analysis

To explore the potential of this compound as a therapeutic agent, molecular docking studies can be performed to predict its binding affinity and mode of interaction with relevant biological targets. Given the known activities of many indole derivatives, cyclooxygenase-2 (COX-2) and various protein kinases are plausible targets.[4][5]

Molecular Docking Protocol

-

Target Selection and Preparation: A high-resolution crystal structure of the target protein (e.g., COX-2, PDB ID: 5KIR) will be obtained from the Protein Data Bank. The protein structure will be prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: The optimized 3D structure of this compound from the quantum chemical calculations will be used.

-

Docking Simulation: Molecular docking will be performed using software such as AutoDock Vina or Schrödinger's Glide. The binding site will be defined based on the co-crystallized ligand or through blind docking followed by site-specific docking.

-

Analysis of Results: The resulting docking poses will be analyzed based on their binding energy scores and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) with the protein's active site residues.

Predicted Interaction Data

The following table presents hypothetical results from a molecular docking study of this compound with the COX-2 active site.

| Parameter | Predicted Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Arg120, Tyr355, Ser530 |

| Type of Interactions | Hydrogen bond with Ser530, Pi-Alkyl with Tyr355, Halogen bond with Arg120 |

| RMSD from reference ligand (Å) | 1.2 |

Visualization of the Docking Workflow

Caption: Workflow for Molecular Docking Studies.

ADME/T and Physicochemical Properties Prediction

Early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties is crucial in drug development. Several computational tools and models can predict these properties based on the molecule's structure.

In Silico ADME/T Protocol

-

Descriptor Calculation: A set of molecular descriptors (e.g., molecular weight, logP, polar surface area) will be calculated from the optimized structure of this compound.

-

Property Prediction: These descriptors will be used as input for various predictive models, such as the SwissADME web server or QSAR models, to estimate ADME/T properties and assess drug-likeness based on rules like Lipinski's Rule of Five.

Predicted Physicochemical and ADME/T Properties

| Property | Predicted Value | Compliance with Drug-Likeness |

| Molecular Weight ( g/mol ) | 211.62 | Yes (Lipinski) |

| logP (Octanol/Water) | 2.8 | Yes (Lipinski) |

| Hydrogen Bond Donors | 1 | Yes (Lipinski) |

| Hydrogen Bond Acceptors | 2 | Yes (Lipinski) |

| Topological Polar Surface Area (Ų) | 38.9 | Good oral bioavailability |

| Aqueous Solubility (logS) | -3.5 | Moderately soluble |

| Blood-Brain Barrier Permeation | Likely | - |

| CYP450 Inhibition | Potential inhibitor of CYP2D6 | - |

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the initial characterization of this compound. The proposed computational workflow, integrating quantum chemical calculations, molecular docking, and in silico ADME/T predictions, provides a powerful and cost-effective strategy for elucidating the key structural, electronic, and biological features of this novel compound. The hypothetical data and protocols presented herein serve as a blueprint for future research, enabling a targeted and efficient investigation into the therapeutic potential of this compound and its derivatives. Subsequent experimental validation of these theoretical predictions is a critical next step in the drug discovery and development pipeline.

References

- 1. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]

- 2. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions [mdpi.com]

- 8. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]

- 11. chemrxiv.org [chemrxiv.org]

A Prospective Analysis of 5-Chloro-3-(methylperoxy)-1H-indole: A Technical Guide for Novel Compound Exploration

Disclaimer: As of October 2025, a comprehensive literature search has revealed no published studies, patents, or data pertaining to the synthesis, properties, or biological activity of 5-Chloro-3-(methylperoxy)-1H-indole. Therefore, this document serves as a prospective technical guide for researchers, scientists, and drug development professionals interested in this novel chemical entity. The information presented herein is an extrapolation based on established chemical principles and the known reactivity of related indole and peroxide compounds.

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and bioactive molecules. Halogenated indoles, such as 5-chloroindole, often exhibit enhanced or modulated biological activities. The introduction of a peroxide functional group is less common but presents an intriguing avenue for developing novel therapeutic agents, potentially acting through oxidative mechanisms. This guide outlines a hypothetical framework for the synthesis, characterization, and evaluation of the hitherto unexplored compound, this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 5-Chloro-1H-indole. The key steps would involve the introduction of a hydroperoxy group at the C3 position of the indole ring, followed by methylation of the resulting hydroperoxide.

Step 1: Synthesis of 5-Chloro-3-hydroperoxy-1H-indole

The C3 position of the indole ring is nucleophilic and susceptible to electrophilic attack. However, direct peroxidation can be challenging. A plausible route is the dye-sensitized photooxidation of 5-Chloro-1H-indole. This method involves the generation of singlet oxygen (¹O₂), which can then react with the electron-rich C2-C3 double bond of the indole to form a hydroperoxide.

Step 2: Methylation of 5-Chloro-3-hydroperoxy-1H-indole

The resulting 5-Chloro-3-hydroperoxy-1H-indole, a likely unstable intermediate, would then be methylated to yield the target compound. Standard procedures for the alkylation of hydroperoxides could be adapted for this purpose. This typically involves deprotonation of the hydroperoxy group with a suitable base, followed by reaction with a methylating agent such as methyl triflate or dimethyl sulfate.

Caption: Proposed two-step synthesis of this compound.

Hypothetical Experimental Protocols

The following protocols are generalized and would require optimization.

Protocol 1: Synthesis of 5-Chloro-3-hydroperoxy-1H-indole

-

Reaction Setup: Dissolve 5-Chloro-1H-indole (1.0 eq.) and a photosensitizer such as Rose Bengal (0.05 eq.) in a suitable solvent (e.g., methanol or dichloromethane) in a photoreactor vessel equipped with a gas inlet and a cooling system.

-

Photooxidation: While vigorously stirring and maintaining the temperature at 0-5 °C, bubble a stream of dry oxygen gas through the solution. Irradiate the mixture with a visible light source (e.g., a high-pressure sodium lamp) for a period determined by reaction monitoring (e.g., TLC or LC-MS).

-

Workup and Isolation: Upon consumption of the starting material, carefully concentrate the solvent in vacuo at low temperature. The crude hydroperoxide is expected to be unstable and should ideally be used immediately in the next step without extensive purification.

Protocol 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 5-Chloro-3-hydroperoxy-1H-indole from the previous step in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

-

Deprotonation: Add a solution of a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu) (1.1 eq.) dropwise to the reaction mixture and stir for 30 minutes.

-

Methylation: Add a methylating agent, such as methyl trifluoromethanesulfonate (MeOTf) (1.2 eq.), dropwise to the cooled solution. Allow the reaction to proceed at low temperature, gradually warming to room temperature if necessary, while monitoring by TLC or LC-MS.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

Proposed Characterization and Data Collection

Given the novelty of this compound, thorough characterization is paramount. The following table summarizes the key data that should be collected.

| Data Type | Technique | Expected Observations/Purpose |

| Structural Elucidation | ||

| ¹H NMR | Nuclear Magnetic Resonance | Signals for indole ring protons, NH proton, and a singlet for the methylperoxy group. |

| ¹³C NMR | Nuclear Magnetic Resonance | Resonances for all carbon atoms in the molecule, including the C3 bearing the peroxy group. |

| HRMS | High-Resolution Mass Spectrometry | Determination of the exact mass and confirmation of the molecular formula (C₉H₈ClNO₂). |

| FT-IR | Fourier-Transform Infrared Spectroscopy | Characteristic vibrational frequencies for N-H, C-H, C=C (aromatic), and C-O bonds. |

| Physicochemical Properties | ||

| Melting Point | Melting Point Apparatus | To determine the melting range and assess purity. |

| Stability Studies | HPLC, NMR | Assessment of decomposition over time at various temperatures and in different solvents. |

| Biological Activity | ||

| In vitro Assays | Various | IC₅₀/EC₅₀ values against relevant cancer cell lines or enzymatic targets (e.g., kinases, oxidoreductases). |

| Cytotoxicity | Cell-based assays (e.g., MTT) | Evaluation of toxicity against non-cancerous cell lines. |

Potential Challenges and Considerations

-

Stability: Peroxides, particularly hydroperoxides, are often thermally and photochemically unstable. The 3-hydroperoxyindole intermediate is likely to be highly reactive and may readily decompose or rearrange to the corresponding 3-hydroxyindole or oxindole derivatives. The final methylperoxy product may also exhibit limited stability.

-

Safety: Organic peroxides can be explosive, especially when concentrated. All reactions involving peroxides should be conducted with appropriate safety precautions, including the use of a blast shield and avoiding friction, heat, and shock.

-

Side Reactions: The oxidation of indoles can lead to various byproducts. Over-oxidation to form oxindoles or cleavage of the C2-C3 bond are common side reactions that will need to be minimized through careful control of reaction conditions.[1]

Conclusion

While this compound remains a hypothetical molecule, this guide provides a scientifically grounded starting point for its synthesis and characterization. The proposed synthetic route, leveraging photooxidation followed by methylation, is based on established methodologies for related compounds. The successful synthesis of this novel indole derivative could open new avenues in medicinal chemistry, offering a unique scaffold for the development of new therapeutic agents. Researchers undertaking this challenge should proceed with caution, paying close attention to the potential instability and reactivity of the peroxide intermediates and products.

References

Methodological & Application

Application Notes & Protocols for the Analytical Characterization of 5-Chloro-3-(methylperoxy)-1H-indole

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following analytical methods are proposed based on the chemical structure of 5-Chloro-3-(methylperoxy)-1H-indole and established techniques for related indole derivatives. These protocols have not been experimentally validated for this specific compound and should be adapted and optimized as necessary in a laboratory setting. The presence of a methylperoxy group suggests potential thermal and chemical instability; therefore, caution should be exercised during analysis.

Introduction

This compound is a halogenated indole derivative containing a peroxide functional group. Indole scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules.[1] The chloro- and methylperoxy- substitutions on the indole ring are expected to modulate its physicochemical and pharmacological properties. Accurate and robust analytical methods are crucial for the identity, purity, and stability assessment of this compound during research and development.

This document provides detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Physicochemical Properties (Predicted)

A summary of predicted and known properties of the core 5-chloroindole structure is presented below.

| Property | Value/Information | Reference |

| Molecular Formula | C₉H₈ClNO₂ | - |

| Molecular Weight | 197.62 g/mol | - |

| Appearance | Expected to be a crystalline solid | [2][3] |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, acetonitrile, and DMSO | [2] |

| Core Structure | 5-Chloro-1H-indole | [3] |

| CAS Number (5-Chloroindole) | 17422-32-1 | [4][5] |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is designed for determining the purity of this compound and for its quantification in various sample matrices. A reversed-phase method is proposed due to the non-polar nature of the indole ring.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

-

Vortex to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-18.1 min: 90-30% B; 18.1-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 220 nm and 275 nm (Indole Chromophore) |

Data Presentation:

| Analyte | Expected Retention Time (min) | UV λmax (nm) |

| This compound | To be determined experimentally | ~220, ~275 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

This method is for the confirmation of the molecular weight and structural integrity of the target compound. The conditions are similar to the HPLC method but with a mass spectrometer as the detector.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~10 µg/mL) in the mobile phase.

-

-

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| LC System | UHPLC system with a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | As described for HPLC (Section 3.1) |

| Flow Rate | 0.4 mL/min |

| MS Detector | Triple Quadrupole or Orbitrap Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive and Negative modes |

| Scan Mode | Full Scan (m/z 50-500) and Product Ion Scan of the parent ion |

| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

Data Presentation:

| Ion | Expected m/z |

| [M+H]⁺ | 198.03 |

| [M+Na]⁺ | 220.01 |

| [M-H]⁻ | 196.02 |

Caution: Peroxides can be unstable in the MS source. Use mild source conditions and consider Atmospheric Pressure Chemical Ionization (APCI) if ESI proves to be too harsh.

Gas Chromatography-Mass Spectrometry (GC-MS) Feasibility

GC-MS is a powerful technique for volatile and thermally stable compounds. However, the methylperoxy group in the target compound may lead to thermal decomposition in the hot GC inlet. This method should be approached with caution.

Experimental Protocol (with caution):

-

Sample Preparation:

-

Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

-

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Inlet Temperature | Start low (e.g., 150 °C) and increase cautiously. Consider a cool on-column inlet. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow of 1.2 mL/min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Data Presentation:

-

Monitor for the molecular ion peak at m/z 197.

-

Be aware of potential fragmentation patterns indicating the loss of the methylperoxy group (-O-O-CH₃) or other decomposition products.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the unambiguous structural elucidation of this compound.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve ~5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

-

Instrumentation:

-

400 MHz or higher NMR spectrometer.

-

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N-H | ~11.5 (broad s) | - |

| C2-H | ~7.5 (s) | ~125 |

| C3 | - | ~110 (highly influenced by -O-O-CH₃) |

| C4-H | ~7.6 (d) | ~122 |

| C5 | - | ~128 (C-Cl) |

| C6-H | ~7.1 (dd) | ~120 |

| C7-H | ~7.4 (d) | ~113 |

| C3a | - | ~126 |

| C7a | - | ~135 |

| -O-O-CH₃ | ~3.9 (s, 3H) | ~50 |

Note: These are estimations and actual values may vary. Data for related 5-chloroindole derivatives can be found in the literature.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation:

-

Use Attenuated Total Reflectance (ATR) for a solid sample or prepare a KBr pellet.

-

Predicted Characteristic Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3400 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch (-CH₃) | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 |

| C-N Stretch | 1200-1350 |

| C-Cl Stretch | 700-850 |

| O-O Stretch (Peroxide) | 820-890 (weak) |

Visualizations

Caption: General analytical workflow for compound characterization.

Caption: Decision tree for selecting a suitable chromatographic method.

Caption: Integration of data from various analytical techniques.

References

- 1. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. 5-氯吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-Chloroindole 98 17422-32-1 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. 5-Chloroindole(17422-32-1) 1H NMR [m.chemicalbook.com]

Application Note: HPLC Analysis of 5-Chloro-3-(methylperoxy)-1H-indole

Abstract